molecular formula C12H28Sn B129664 Tetrapropylstannane CAS No. 2176-98-9

Tetrapropylstannane

Cat. No.: B129664
CAS No.: 2176-98-9
M. Wt: 291.1 g/mol
InChI Key: OIQCWAIEHVRCCG-UHFFFAOYSA-N
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Description

Tetrapropylstannane, also known as this compound, is a useful research compound. Its molecular formula is C12H28Sn and its molecular weight is 291.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78942. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrapropylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*1,3H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQCWAIEHVRCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Sn](CCC)(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176160
Record name Stannane, tetrapropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2176-98-9
Record name Tetrapropylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2176-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, tetrapropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrapropylstannane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, tetrapropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrapropyltin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How can the mechanism of electrophilic substitution reactions involving Tetra-n-propyltin be investigated using thermodynamic parameters?

A1: [] Research suggests that analyzing the electrostatic contribution to the free energy of activation (ΔGe°) for the reaction of organotin compounds like Tetra-n-propyltin with electrophiles like mercury(II) chloride can offer insights into the reaction mechanism. Specifically, a high ΔGe° value, indicating significant charge separation in the transition state (δ±), supports an open transition state mechanism (SE2(open)). Studies have shown relatively large δ± values (around 0.55 for Tetra-n-propyltin) during its reaction with mercury(II) chloride, favoring the SE2(open) mechanism over a cyclic one (SE2(cyclic)). []

Q2: What are the implications of understanding the charge separation in the transition state of reactions involving Tetra-n-propyltin?

A2: [] Determining the degree of charge separation (δ±) in the transition state of reactions involving Tetra-n-propyltin provides valuable insight into the reaction pathway. For instance, a high δ± value during the electrophilic substitution with mercury(II) chloride points towards a more ionic and dissociative mechanism like SE2(open). This knowledge can be further applied to predict the reactivity of Tetra-n-propyltin in other similar reactions and help design more efficient synthetic strategies. []

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